molecular formula C17H11NO4 B7830285 1,3-Dioxoisoindolin-2-yl cinnamate

1,3-Dioxoisoindolin-2-yl cinnamate

Cat. No. B7830285
M. Wt: 293.27 g/mol
InChI Key: RWBPSIPMHURWQQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxoisoindolin-2-yl cinnamate is a useful research compound. Its molecular formula is C17H11NO4 and its molecular weight is 293.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxoisoindolin-2-yl cinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxoisoindolin-2-yl cinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-pot Synthesis of Propanamides : A protocol for the preparation of E-1-(alkylamino)-3-(1,3-dioxoisoindolin-2-yl)-2-methyl-1-oxopropan-2-yl has been developed. This involves a reaction between 2-(2-oxopropyl) isoindoline-1,3-dione, an alkyl isocyanide, and an E-cinnamic acid in water, offering advantages like simplicity, mild conditions, and high yields (Ramazani et al., 2016).

  • Formation of Planar Structures : Studies on compounds such as (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid have highlighted their planar structural nature, contributing to understanding of their crystallography and molecular interactions (Raza et al., 2009).

  • Antimicrobial Activity : Compounds derived from (dioxoisoindolin-2-yl)phenylacetic acid have shown promising antimicrobial activities, expanding the scope of medical applications of these compounds (Bedair et al., 2006).

  • Corrosion Inhibition : Derivatives like 1,3-dioxoisoindolin-2-yl acetate have been used in studies for their ability to inhibit corrosion, demonstrating applications in material science and engineering (Shamaya et al., 2021).

Pharmaceutical and Biomedical Applications

  • Anticancer Agents : Conjugation of 1,3-dioxoisoindolin-2-yl with other compounds like 6-mercataptopurine or 2-aminothiazole, forming new compounds with potential anticancer properties, indicates its utility in drug development (Nadhum & Mohammed, 2020).

  • Anti-proliferative Heterocyclic Compounds : Compounds bearing 1,3-dioxoisoindoline moiety have shown anti-proliferative activity against certain human epithelial cell lines, suggesting potential therapeutic applications (Hekal et al., 2020).

  • HIV Integrase Strand Transfer Inhibitors : Novel derivatives of 1,3-dioxoisoindolin-2-yl have been synthesized and tested for inhibition of HIV-1 integrase, highlighting its potential in anti-HIV drug research (Wadhwa et al., 2019).

  • Antiepileptic Activity : Derivatives of 1,3-dioxoisoindolin-2-yl have been evaluated for antiepileptic activity, showing significant results and paving the way for further research in this area (Nikalje et al., 2011).

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-15(11-10-12-6-2-1-3-7-12)22-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-11H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBPSIPMHURWQQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxoisoindolin-2-yl cinnamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.